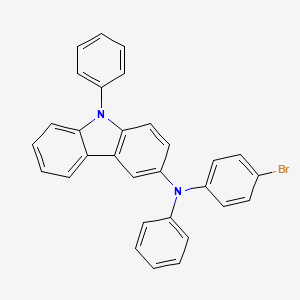

N-(4-Bromophenyl)-N,9-diphenyl-9H-carbazol-3-amine

Description

Significance of Carbazole (B46965) Derivatives in Contemporary Materials Science Research

Carbazole and its derivatives have emerged as a cornerstone in the field of organic materials science, particularly for applications in electronics and photonics. nih.govresearchgate.net These aromatic heterocyclic compounds possess a unique combination of properties that make them highly desirable for next-generation functional materials. rsc.org The rigid, planar structure of the carbazole core, coupled with its electron-rich nature, provides excellent thermal and chemical stability. nih.gov This inherent stability is a critical factor for the longevity and reliability of organic electronic devices.

One of the most significant attributes of carbazole derivatives is their exceptional hole-transporting capability. nih.govresearchgate.net The nitrogen atom within the carbazole ring readily donates electrons, facilitating the movement of positive charge carriers (holes), a fundamental process in many organic electronic devices. nih.gov Furthermore, the electronic structure of carbazole can be easily tuned through chemical modification at several active positions, primarily the N-9, C-3, and C-6 positions. This allows for precise control over the material's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, enabling researchers to tailor the optical and electronic properties for specific applications. researchgate.netresearchgate.net

Due to these advantageous characteristics, carbazole derivatives are ubiquitously found in a wide array of optoelectronic devices. They are extensively used as hole-transporting materials (HTMs) in organic light-emitting diodes (OLEDs) and perovskite solar cells (PSCs). nih.govnih.gov They also serve as host materials for phosphorescent emitters in OLEDs, thanks to their high triplet energy, and as building blocks for photosensitive dyes in solar cells. nih.govnih.gov The versatility and tunable nature of carbazole-based materials continue to drive innovation, paving the way for more efficient and durable organic electronics. doi.org

| Property of Carbazole Derivatives | Significance in Materials Science |

| Excellent Hole-Transport | Essential for efficient charge injection and transport in devices like OLEDs and solar cells. nih.gov |

| High Thermal & Chemical Stability | Contributes to the operational lifetime and durability of organic electronic devices. nih.gov |

| High Triplet Energy | Enables their use as host materials for phosphorescent emitters, preventing energy loss. nih.gov |

| Tunable Electronic Structure | Allows for precise control of optical and electronic properties through functionalization. researchgate.net |

| High Photoluminescence Quantum Yield | Makes them suitable for use as emitters in fluorescent OLEDs. |

Overview of N-Substituted Carbazole Architectures for Electronic and Photonic Applications

Substitution at the nitrogen atom (the N-9 position) of the carbazole ring is a powerful strategy for modifying the molecule's properties without significantly altering the core electronic structure of the carbazole moiety itself. Introducing various substituents, particularly aryl groups, at this position leads to significant improvements in material performance and processability.

N-aryl substitution, such as adding a phenyl group, can enhance the thermal stability and raise the glass transition temperature (Tg) of the material. nih.gov This is crucial for preventing morphological changes in the thin films of OLED devices during operation, which can lead to device degradation. nih.gov Furthermore, N-substitution can disrupt intermolecular packing, improving the solubility of the carbazole derivative in common organic solvents. This enhanced solubility is highly beneficial for fabricating devices using solution-based techniques, which are often more cost-effective than vacuum deposition methods.

| Type of N-Substitution | Effect on Properties | Application Benefit |

| N-Alkyl Chains | Increases solubility. | Enables solution-based device fabrication. |

| N-Aryl Groups (e.g., Phenyl) | Enhances thermal stability (high Tg), improves amorphous film-forming ability. | Increases device lifetime and stability. nih.gov |

| N-Carbazolyl Groups | Can create materials with high triplet energy and good hole mobility. | Useful as host materials in phosphorescent OLEDs. nih.gov |

Research Trajectory of N-(4-Bromophenyl)-N,9-diphenyl-9H-carbazol-3-amine within Donor-Acceptor Systems

The compound this compound is a multi-component molecular architecture designed as a versatile building block for advanced donor-acceptor (D-A) systems. Its structure strategically combines several key functional units: a 9-phenyl-9H-carbazole group, a diphenylamine (B1679370) core, and a reactive bromophenyl moiety. Both the carbazole and triphenylamine (B166846) derivatives are well-established as potent electron-donating units with excellent hole-transporting properties. nih.gov The combination of these two groups within a single molecule results in a robust electron donor core with a high HOMO energy level, suitable for efficient hole injection and transport.

The primary research trajectory for this specific compound is its use as a synthetic intermediate for the construction of more complex, high-performance organic electronic materials. The key to this functionality lies in the 4-bromophenyl group. The bromine atom serves as a reactive site for various transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Buchwald-Hartwig, or Sonogashira reactions. This allows for the straightforward attachment of an electron-accepting (acceptor) moiety to the donor core. researchgate.netnih.gov

By coupling this compound with a suitable acceptor unit (e.g., triazines, benzothiadiazoles, oxadiazoles), researchers can create a range of D-A or D-π-A (where π represents a conjugated spacer) molecules. researchgate.netrsc.org These D-A systems are the foundation for many advanced materials, including:

Thermally Activated Delayed Fluorescence (TADF) Emitters: By carefully selecting the donor and acceptor to minimize the energy gap between the lowest singlet (S1) and triplet (T1) excited states, materials that exhibit TADF can be synthesized. These materials can theoretically achieve 100% internal quantum efficiency in OLEDs. researchgate.net

Organic Photovoltaic (OPV) Materials: The D-A structure facilitates intramolecular charge transfer upon light absorption, which is the first step in generating free charge carriers in solar cells. nih.gov

Bipolar Host Materials: The strong hole-transporting nature of the donor core can be balanced by adding an electron-transporting acceptor, creating a bipolar material capable of transporting both holes and electrons, which is ideal for hosting phosphorescent emitters in OLEDs. nih.gov

Therefore, this compound is not typically the final functional material itself, but rather a crucial precursor whose research value lies in its potential to be elaborated into a wide variety of high-performance materials for next-generation optoelectronic devices.

Structure

3D Structure

Properties

IUPAC Name |

N-(4-bromophenyl)-N,9-diphenylcarbazol-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H21BrN2/c31-22-15-17-25(18-16-22)32(23-9-3-1-4-10-23)26-19-20-30-28(21-26)27-13-7-8-14-29(27)33(30)24-11-5-2-6-12-24/h1-21H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDBQVGXOEQOZHS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C3=C(C=C(C=C3)N(C4=CC=CC=C4)C5=CC=C(C=C5)Br)C6=CC=CC=C62 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H21BrN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

489.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Reaction Pathways for N 4 Bromophenyl N,9 Diphenyl 9h Carbazol 3 Amine

Advanced Coupling Reactions for Carbazole (B46965) Functionalization

The introduction of aryl substituents onto the carbazole nitrogen (N-arylation) and the amination of the carbazole ring are pivotal steps in the synthesis of N-(4-Bromophenyl)-N,9-diphenyl-9H-carbazol-3-amine. Palladium- and copper-based catalytic systems are the cornerstones of these transformations.

Palladium-Catalyzed Amination Strategies for N-Arylation

Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming C-N bonds. The Buchwald-Hartwig amination, in particular, has become a staple in synthetic organic chemistry for the arylation of amines.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction between an amine and an aryl halide (or triflate). wikipedia.orgnih.gov This reaction is highly efficient for the synthesis of aryl amines, a key structural motif in the target molecule. The general mechanism involves the oxidative addition of the aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination to yield the desired N-arylated product. wikipedia.org

The synthesis of N,N-diaryl-carbazol-3-amines, such as the target compound, can be envisioned through a Buchwald-Hartwig reaction. For instance, the coupling of a 3-aminocarbazole derivative with an appropriate aryl halide is a feasible route. Research on the synthesis of di(9-ethyl-9H-carbazol-3-yl)amine has demonstrated the successful application of the Buchwald-Hartwig amination for C-N bond formation at the 3-position of the carbazole ring. nih.gov

| Parameter | Typical Conditions for Buchwald-Hartwig Amination of Carbazoles |

| Palladium Precatalyst | Pd(OAc)₂, Pd₂(dba)₃ |

| Ligand | Bulky, electron-rich phosphine (B1218219) ligands (e.g., XPhos, SPhos, RuPhos) |

| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) |

| Solvent | Anhydrous, aprotic solvents (e.g., Toluene (B28343), Dioxane, THF) |

| Temperature | 80-120 °C |

| Reactants | Aryl halide (bromide or iodide) and the amine |

This table presents typical conditions and may vary depending on the specific substrates and desired product.

The Ullmann condensation is a classic copper-catalyzed reaction for the formation of C-N bonds, typically involving the coupling of an amine with an aryl halide at high temperatures. wikipedia.org While traditional Ullmann reactions require harsh conditions, modern variants often employ ligands and milder reaction conditions, sometimes using palladium as a co-catalyst. These reactions are a viable alternative to the Buchwald-Hartwig amination for the synthesis of N-arylated carbazoles.

Copper-Based Catalytic Approaches

Copper-catalyzed N-arylation reactions, often referred to as Ullmann-type or Chan-Lam couplings, provide a valuable alternative to palladium-based systems. organic-chemistry.org These reactions are often more cost-effective and can exhibit different substrate scope and functional group tolerance. The Chan-Lam coupling, which utilizes boronic acids as the aryl source, is a particularly mild and efficient method for C-N bond formation.

In the context of synthesizing the target molecule, a copper-catalyzed approach could be employed for the N-arylation of a 3-aminocarbazole precursor with a 4-bromophenylboronic acid. These reactions are typically carried out in the presence of a copper salt (e.g., Cu(OAc)₂ or CuI), a base, and often a ligand such as a diamine or an amino acid. organic-chemistry.org

| Parameter | Typical Conditions for Copper-Catalyzed N-Arylation of Amines |

| Copper Catalyst | CuI, Cu₂O, Cu(OAc)₂ |

| Ligand | Diamines (e.g., 1,10-phenanthroline), amino acids (e.g., L-proline) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | DMF, DMSO, Dioxane |

| Temperature | 100-160 °C |

| Reactants | Aryl halide or boronic acid and the amine |

This table presents typical conditions and may vary depending on the specific substrates and desired product.

Precursor Synthesis and Intermediate Derivatization

The successful synthesis of this compound relies on the availability of appropriately functionalized carbazole precursors. The synthesis of these intermediates often involves halogenation and other derivatization reactions.

Synthesis of Halogenated Carbazole Precursors

Halogenated carbazoles are key intermediates in the synthesis of more complex derivatives. The bromine atoms serve as versatile handles for subsequent cross-coupling reactions. For the synthesis of the target molecule, a 3-bromocarbazole derivative is a likely precursor.

The synthesis of 3,6-dibromo-9-phenylcarbazole (B1311984) has been reported, providing a potential starting point. echemi.com This compound can be synthesized from 9-phenylcarbazole (B72232) through bromination. A plausible route to the target molecule could involve the selective amination of a 3-bromo-9-phenylcarbazole (B73726), followed by a second N-arylation at the newly introduced amino group.

A general procedure for the synthesis of 3-bromo-9-phenyl-9H-carbazole involves the palladium-catalyzed coupling of 3-bromo-9H-carbazole with iodobenzene. ntu.edu.tw Alternatively, a copper-catalyzed reaction with bromobenzene (B47551) can also yield the desired product. ntu.edu.tw

| Reactant 1 | Reactant 2 | Catalyst System | Solvent | Yield (%) | Reference |

| 3-Bromo-9H-carbazole | Iodobenzene | Pd₂(dba)₃, Tributylphosphine | Toluene | 87.22 | ntu.edu.tw |

| 3-Bromo-9H-carbazole | Bromobenzene | Copper, Dibenzo-18-crown-6, Potassium Acetate | DMF | 71 | ntu.edu.tw |

This table summarizes reported synthetic routes to 3-bromo-9-phenyl-9H-carbazole.

The synthesis of the crucial 3-amino-9-phenyl-9H-carbazole intermediate can be achieved through a multi-step sequence starting from 9-phenylcarbazole. This typically involves nitration at the 3-position followed by reduction of the nitro group to an amine. A review on 3-amino-9-ethylcarbazole (B89807) outlines a similar synthetic strategy, which can be adapted for the 9-phenyl analogue. tubitak.gov.tr

Functionalization of Carbazole Ring for Subsequent Coupling

The synthesis of the target compound, this compound, necessitates a precursor that is appropriately functionalized at the C-3 position of the carbazole core. A common and effective strategy begins with the regioselective nitration of a carbazole starting material. researchgate.nettubitak.gov.tr For instance, the reaction of 9-phenylcarbazole with nitric acid in a suitable solvent like acetic acid or 1,2-dichloroethane (B1671644) preferentially installs a nitro group at the 3-position, yielding 3-nitro-9-phenylcarbazole. tubitak.gov.tr This step is crucial as it directs the subsequent amination to the desired location on the carbazole ring.

Following nitration, the nitro group is reduced to a primary amine. This transformation is typically accomplished using reducing agents such as tin(II) chloride in the presence of hydrochloric acid. tubitak.gov.tr The resulting 3-amino-9-phenylcarbazole is a key intermediate, providing the necessary nucleophilic site for the subsequent carbon-nitrogen bond-forming reactions that will build the final triarylamine structure. researchgate.net This two-step process of nitration followed by reduction is a well-established method for producing 3-aminocarbazole derivatives with high yields. researchgate.nettubitak.gov.tr

Mechanistic Considerations in Carbon-Nitrogen Bond Formation

The construction of the two C-N bonds on the 3-amino group of the carbazole core is typically achieved through transition metal-catalyzed cross-coupling reactions. The most prominent methods for this transformation are the Buchwald-Hartwig amination (palladium-catalyzed) and the Ullmann condensation (copper-catalyzed). wikipedia.orgwikipedia.org

The general mechanism for the Buchwald-Hartwig reaction involves a catalytic cycle that begins with the oxidative addition of an aryl halide to a Pd(0) complex. wikipedia.orglibretexts.org The amine then coordinates to the resulting Pd(II) complex, and after deprotonation by a base, reductive elimination occurs to form the desired C-N bond and regenerate the Pd(0) catalyst. wikipedia.org

The Ullmann reaction, conversely, typically involves a copper(I) species. wikipedia.org The mechanism is thought to proceed via oxidative addition of the aryl halide to a Cu(I) catalyst, followed by reaction with the amine and subsequent reductive elimination. Traditional Ullmann conditions often required harsh conditions, but modern ligand development has enabled these reactions to proceed under milder temperatures. wikipedia.orgnih.gov

Role of Catalyst Selection and Ligand Design

The success of C-N cross-coupling reactions is highly dependent on the choice of catalyst and, critically, the design of the ligand coordinated to the metal center.

Palladium Catalysis (Buchwald-Hartwig): For the amination of aryl halides, palladium catalysts are widely used. The ligands employed are crucial for stabilizing the palladium intermediates and facilitating the key steps of oxidative addition and reductive elimination. wikipedia.org Early systems used simple phosphine ligands, but significant advancements came with the development of sterically hindered, electron-rich phosphine ligands. wikipedia.orgnih.gov These ligands promote the formation of the active, monoligated L-Pd(0) species and accelerate the rate-limiting reductive elimination step. For coupling reactions involving complex amines like carbazole derivatives, specific ligands have been optimized to achieve high yields. nih.gov

| Catalyst System | Amine Substrate | Ligand | Base | Solvent | Outcome |

| Palladium | Carbazole | TrixiePhos | t-BuOLi | Toluene | Effective coupling with bromobenzene nih.gov |

| Palladium | Diphenylamine (B1679370) | XPhos | t-BuONa | Toluene | Effective coupling with bromobenzene nih.gov |

| Palladium | Hindered primary amines | RuPhos, SPhos | Various | Various | High yields achieved nih.gov |

Copper Catalysis (Ullmann): In Ullmann-type reactions, the choice of ligand can dramatically reduce the high temperatures typically required. wikipedia.org Ligands such as diamines, amino acids (e.g., L-proline), and 1,10-phenanthroline (B135089) have been shown to accelerate the coupling process. wikipedia.orgnih.govresearchgate.net These ligands are believed to solubilize the copper catalyst and stabilize the intermediates in the catalytic cycle, making the reaction more efficient. For the N-arylation of heterocyclic amines, specific combinations of copper salts and ligands have been developed to provide high yields under relatively mild conditions. nih.gov

Influence of Reaction Parameters on Regioselectivity and Yield

Beyond the catalyst and ligand, other reaction parameters exert significant control over the outcome of the C-N coupling, including yield and regioselectivity.

Base: A base is essential in the Buchwald-Hartwig reaction to deprotonate the amine, forming the more nucleophilic amide which then participates in the catalytic cycle. wikipedia.org Strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu), lithium tert-butoxide (LiOtBu), or cesium carbonate (Cs₂CO₃) are commonly used. nih.gov The choice of base can be complex and often needs to be optimized for the specific substrates being coupled. nih.gov

Solvent: The solvent plays a role in solubilizing the reactants and catalyst and can influence the reaction rate. Aprotic, non-polar solvents like toluene and xylene are frequently employed for Buchwald-Hartwig aminations. nih.govacsgcipr.org In contrast, traditional Ullmann reactions often use high-boiling polar solvents like DMF or NMP, although newer methods have been developed that work in solvents like water or dioxane. wikipedia.orgresearchgate.net

Temperature: While modern catalyst systems have significantly lowered the required reaction temperatures, heat is still generally necessary to drive the coupling reactions to completion. Buchwald-Hartwig reactions are often run at temperatures ranging from 80-120 °C. researchgate.net Traditional Ullmann couplings could require temperatures in excess of 200 °C, but ligand-assisted protocols can often be run at or below 110 °C. wikipedia.orgnih.gov

Careful optimization of these parameters is critical to maximize the yield of the desired this compound and minimize the formation of side products.

Purification Techniques for High Purity Material Acquisition

The synthesis of triarylamine compounds for applications in optoelectronics demands exceptionally high purity, as even trace impurities can significantly degrade device performance and stability. researchgate.netacs.orgacs.org Achieving this level of purity requires a multi-step approach involving both primary and advanced purification techniques.

Chromatographic Separation Methods

Following the synthesis, the crude product is typically subjected to column chromatography as a primary purification step. This technique separates the target compound from unreacted starting materials, catalyst residues, and byproducts based on differential adsorption to a stationary phase, commonly silica (B1680970) gel. chemicalbook.com A solvent system, or eluent (e.g., a mixture of hexane (B92381) and ethyl acetate), is passed through the column, with different components of the mixture moving at different rates, allowing for their separation and collection. researchgate.net

For challenging separations, such as those involving isomers with very similar physical properties, more advanced chromatographic techniques may be employed. High-performance liquid chromatography (HPLC) offers higher resolution and is a valuable tool for obtaining highly pure materials for analytical standards. vedantu.com88guru.com

Advanced Purification Strategies for Optoelectronic Grade Materials

For applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs), purity levels exceeding 99.9% are often necessary. nard.co.jp Standard chromatography is often insufficient to reach this standard.

Recrystallization: This is a common secondary purification step. The purified solid from chromatography is dissolved in a minimal amount of a hot solvent, and as the solution slowly cools, the desired compound crystallizes out, leaving impurities behind in the solvent. mdpi.com

Train Sublimation: Sublimation is the most prevalent and effective method for the final purification of small organic molecules intended for electronic devices. kncweb.co.jpresearchgate.net The process is carried out under high vacuum in a tube furnace with a controlled temperature gradient. The material is heated, causing it to sublime (transition from solid to gas), and then re-deposit as a highly pure crystalline solid in a cooler zone of the tube. Impurities with different volatilities are left behind (less volatile) or deposit in different temperature zones (more volatile). researchgate.netgoogle.com This technique is highly effective at removing residual solvents, inorganic salts, and organic impurities, yielding materials with the purity required for high-performance optoelectronic devices. researchgate.netkncweb.co.jp

Zone Refining: This technique is based on the principle that impurities are typically more soluble in the molten state of a substance than in its solid state. vedantu.com88guru.com A narrow molten zone is passed slowly along a solid ingot of the material. Impurities concentrate in the molten zone and are swept to one end of the ingot, leaving behind an ultra-pure solid. americanlaboratory.combritannica.com This method can achieve exceptionally high purities (e.g., 99.999% or higher) and is particularly useful for preparing organic semiconductor standards. americanlaboratory.com

By employing a combination of these techniques, this compound can be prepared with the ultra-high purity essential for its use in advanced material applications.

Considerations for Scalable Synthesis and Green Chemistry Principles

The industrial production of complex organic molecules like this compound necessitates careful consideration of both scalability and adherence to green chemistry principles. While specific large-scale synthesis data for this particular compound is not extensively available in public literature, general strategies employed for analogous carbazole-based materials can be extrapolated. Key considerations revolve around process efficiency, cost-effectiveness, safety, and environmental impact.

For the synthesis of this compound, the final C-N bond formation between a 3-amino-9-phenylcarbazole derivative and an appropriate aryl halide or between 3-bromo-9-phenylcarbazole and N-(4-bromophenyl)-N-phenylamine would likely be achieved via transition-metal-catalyzed cross-coupling reactions such as the Buchwald-Hartwig amination or the Ullmann condensation. The choice between these methods on an industrial scale would depend on several factors.

Scalability of Synthetic Routes:

The Buchwald-Hartwig amination is a powerful and versatile method for C-N bond formation. wikipedia.orglibretexts.org For scalable synthesis, key parameters to optimize include catalyst loading, reaction time, and purification methods. The use of highly active palladium catalysts and specialized phosphine ligands can allow for very low catalyst loadings, which is crucial for cost reduction on a large scale. rsc.orgacs.org However, the cost and availability of these sophisticated ligands can be a significant factor. Process optimization would involve developing robust reaction conditions that are tolerant to minor variations in raw material quality and reaction parameters. Continuous flow chemistry is an increasingly attractive option for scaling up such reactions, offering better control over reaction parameters, improved safety, and potentially higher yields.

The Ullmann condensation, a more traditional copper-catalyzed method, can also be considered. wikipedia.org While it often requires harsher reaction conditions (higher temperatures), the lower cost of copper catalysts compared to palladium can be an advantage for large-scale production. mdpi.com Modern advancements in Ullmann-type reactions, such as the use of specific ligands and alternative solvent systems, have made this method more amenable to milder conditions and broader substrate scopes. organic-chemistry.org A comparative analysis of these two primary methods for a hypothetical scalable synthesis is presented in Table 1.

Table 1: Comparison of Buchwald-Hartwig and Ullmann Reactions for Scalable Synthesis

| Feature | Buchwald-Hartwig Amination | Ullmann Condensation |

| Catalyst | Palladium-based | Copper-based |

| Catalyst Cost | Generally higher | Generally lower |

| Ligands | Often complex and expensive phosphine ligands | Can be simpler, less expensive ligands or ligand-free |

| Reaction Conditions | Typically milder temperatures | Traditionally requires high temperatures, though modern methods are improving this |

| Substrate Scope | Very broad | Can be more limited, though expanding with new methodologies |

| Process Optimization | Focus on minimizing catalyst loading and ligand cost | Focus on improving reaction kinetics and reducing energy consumption |

Green Chemistry Principles:

The application of green chemistry principles is vital for the sustainable manufacturing of fine chemicals. For the synthesis of this compound, several aspects can be addressed to minimize its environmental footprint.

Use of Safer Solvents: Traditional cross-coupling reactions often employ hazardous solvents like toluene, xylene, or 1,4-dioxane. acsgcipr.org A key green chemistry objective would be to replace these with more benign alternatives such as greener alcohols, esters, or even water. Research into "on water" Ullmann-type couplings demonstrates a promising direction for reducing the reliance on volatile organic compounds (VOCs). organic-chemistry.org

Energy Efficiency: The development of catalytic systems that operate at lower temperatures would significantly reduce the energy consumption of the process. This is a notable advantage of many modern Buchwald-Hartwig protocols over traditional Ullmann reactions. acsgcipr.org

Catalyst Selection and Recycling: While palladium is an efficient catalyst, it is a precious and toxic heavy metal. acsgcipr.org Developing methods for the efficient recycling of the palladium catalyst is a critical green chemistry consideration. The use of more abundant and less toxic base metal catalysts, such as copper or nickel, is also a highly desirable alternative. acsgcipr.org

Waste Reduction: The synthesis should be designed to minimize the formation of byproducts. This can be achieved through careful optimization of reaction conditions to improve selectivity. Furthermore, the use of catalytic amounts of reagents is preferable to stoichiometric ones.

Spectroscopic and Advanced Structural Characterization of N 4 Bromophenyl N,9 Diphenyl 9h Carbazol 3 Amine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic compounds by mapping the chemical environments of atomic nuclei, primarily hydrogen (¹H) and carbon-13 (¹³C).

¹H NMR Analysis of Proton Environments

The ¹H NMR spectrum of N-(4-Bromophenyl)-N,9-diphenyl-9H-carbazol-3-amine would be expected to show a complex pattern of signals in the aromatic region (typically 6.5-8.5 ppm). The spectrum would reveal distinct peaks for each unique proton on the carbazole (B46965) core and the three phenyl substituents. Protons on the brominated phenyl ring would exhibit a characteristic splitting pattern, and the integration of each signal would correspond to the number of protons it represents. The coupling constants (J-values) between adjacent protons would provide valuable information about their spatial relationships and the substitution patterns on the aromatic rings.

¹³C NMR Analysis of Carbon Frameworks

A ¹³C NMR spectrum would complement the ¹H NMR data by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal. The chemical shifts of these signals would indicate the type of carbon atom (e.g., aromatic, bonded to nitrogen, bonded to bromine). The signals for the carbon atoms in the carbazole core and the different phenyl rings would appear at characteristic positions, allowing for a complete assignment of the carbon framework.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular weight, which would be expected to show a characteristic isotopic pattern due to the presence of the bromine atom. The mass spectrum would also exhibit a fragmentation pattern, providing further structural information as the molecule breaks apart in a predictable manner under the high-energy conditions of the experiment.

Vibrational Spectroscopy (IR) for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of this compound would be expected to show characteristic absorption bands for the C-N stretching of the amine and carbazole nitrogen, C-Br stretching, and the various C-H and C=C vibrations of the aromatic rings. The absence of certain bands, such as N-H stretches, would confirm the tertiary nature of the amine.

Electronic Absorption and Emission Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum of this compound, a highly conjugated system, would be expected to display strong absorption bands in the ultraviolet and possibly the visible region. The positions and intensities of these absorption maxima (λmax) would be characteristic of the extended π-system of the diphenylcarbazole and triphenylamine (B166846) moieties and would be influenced by the presence of the bromine atom. This data is crucial for understanding the photophysical properties of the material, which is important for its potential applications in optoelectronic devices.

Photoluminescence (PL) Spectroscopy for Emission Characteristics

No studies detailing the photoluminescent properties of this compound were identified. Information regarding its emission spectrum, such as the maximum emission wavelength (λem), is not available.

Fluorescence Quantum Yield Determination

There is no available data on the fluorescence quantum yield (ΦF) of this compound. The efficiency of its emission process has not been reported.

Solvent Effects on Emission Properties

Research on the solvatochromic behavior of this compound, which would describe the effect of different solvents on its emission properties, could not be located.

X-Ray Crystallography for Solid-State Molecular Geometry and Packing

A crystal structure for this compound has not been published. Consequently, detailed analysis based on X-ray crystallography is not possible.

Analysis of Intermolecular Interactions (e.g., C-H...π interactions)

Specific intermolecular interactions, such as C-H...π stacking, which govern the molecular packing in the solid state, have not been characterized for this compound.

Polymorphism and its Structural Implications

There are no reports on the existence of polymorphs for this compound. The study of different crystalline forms and their structural implications has not been undertaken.

Theoretical and Computational Chemistry Studies of N 4 Bromophenyl N,9 Diphenyl 9h Carbazol 3 Amine

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) serves as a powerful computational tool to investigate the electronic structure of complex organic molecules like N-(4-Bromophenyl)-N,9-diphenyl-9H-carbazol-3-amine. By approximating the electron density of the molecule, DFT can accurately predict various electronic properties.

HOMO-LUMO Energy Level Calculations

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining a molecule's electronic behavior, including its charge transport and optical properties. The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a key parameter in assessing the material's potential for use in optoelectronic devices.

For carbazole-based compounds, the HOMO is typically localized on the electron-rich carbazole (B46965) and diphenylamine (B1679370) moieties, while the LUMO is often distributed across the phenyl rings. The introduction of a bromine atom on one of the phenyl groups is expected to influence these energy levels through its electron-withdrawing inductive effect and electron-donating mesomeric effect. Precise HOMO and LUMO energy values for this compound would require specific DFT calculations, which are not currently available in published research.

Table 1: Hypothetical DFT Calculation Parameters for Frontier Orbital Analysis

| Parameter | Value/Method |

| Functional | B3LYP |

| Basis Set | 6-31G(d,p) |

| Software | Gaussian, ORCA, etc. |

| Calculated Property | HOMO Energy (eV) |

| LUMO Energy (eV) | |

| HOMO-LUMO Gap (eV) |

This table represents typical parameters for such a study; actual values for the target compound are not yet reported.

Spin Density Distribution and Molecular Orbitals

Understanding the spin density distribution is particularly important when studying the behavior of the molecule in its radical cation or anion states, which are relevant for charge transport processes. The distribution of spin density indicates where the unpaired electron resides. In the case of the radical cation of a carbazole derivative, the spin density is expected to be delocalized over the nitrogen atoms and the aromatic rings of the carbazole and diphenylamine fragments.

The visualization of molecular orbitals provides a qualitative understanding of the electronic transitions. For this compound, the HOMO would likely show significant contributions from the p-orbitals of the nitrogen and the carbazole core, while the LUMO would be centered on the π-antibonding orbitals of the phenyl groups.

Quantum Chemical Modeling of Photophysical Properties

Quantum chemical methods, including Time-Dependent Density Functional Theory (TD-DFT), are instrumental in modeling the photophysical properties of molecules by simulating their behavior upon light absorption.

Excited State Characterization (Singlet and Triplet States)

Upon absorption of a photon, a molecule is promoted to an excited singlet state (S1). It can then relax through various pathways, including fluorescence (emission from S1) or intersystem crossing to a triplet state (T1). The energies and characteristics of these excited states determine the photophysical behavior. For molecules with potential applications in organic light-emittiodes (OLEDs), understanding the energy of the lowest triplet state is critical.

For carbazole derivatives, the nature of the lowest singlet and triplet excited states is often a mixture of locally excited (LE) and charge-transfer (CT) character. The specific contributions of these characters for this compound would be elucidated through detailed TD-DFT calculations.

Table 2: Key Photophysical Properties for Computational Study

| Property | Description |

| S1 Energy | Energy of the lowest singlet excited state. |

| T1 Energy | Energy of the lowest triplet excited state. |

| Singlet-Triplet Splitting (ΔEST) | The energy difference between S1 and T1. |

| Oscillator Strength (f) | A measure of the probability of an electronic transition. |

This table outlines important photophysical parameters that would be the focus of a computational investigation.

Intramolecular Charge Transfer (ICT) Mechanisms

In donor-acceptor molecules, photoexcitation can lead to an intramolecular charge transfer (ICT) from the electron-donating part of the molecule to the electron-accepting part. In this compound, the diphenyl-carbazol-amine core acts as a strong electron donor. The bromophenyl group can modulate the acceptor strength of the attached phenyl ring.

The extent and nature of ICT can be analyzed by examining the change in electron density distribution between the ground and excited states. Computational methods can map these changes and quantify the amount of charge transferred, providing insight into the polarity of the excited state.

Intersystem Crossing Rate Predictions

Intersystem crossing (ISC) is the transition between electronic states of different spin multiplicity, typically from a singlet to a triplet state. The rate of ISC is a critical parameter for applications such as phosphorescent OLEDs and photodynamic therapy. The ISC rate is influenced by the spin-orbit coupling between the singlet and triplet states. The presence of a heavy atom like bromine in this compound is known to enhance spin-orbit coupling, which could potentially lead to a higher ISC rate compared to its non-brominated analogue.

Predicting ISC rates computationally involves calculating the spin-orbit coupling matrix elements between the relevant singlet and triplet states. These calculations are complex and require high-level quantum chemical methods.

Molecular Dynamics Simulations for Conformational Analysis and Aggregation Behavior

While specific molecular dynamics (MD) simulations for this compound are not extensively documented in the public domain, the behavior of analogous triarylamine and carbazole-based systems offers significant predictive insights. MD simulations are powerful computational tools used to model the physical movements of atoms and molecules over time, providing a dynamic picture of conformational landscapes and intermolecular interactions that govern aggregation.

For molecules in this class, conformational analysis is key to understanding their properties. The tetrahedral geometry of the central nitrogen atom in the triphenylamine (B166846) moiety and the rotational freedom around the various carbon-nitrogen and carbon-carbon single bonds allow for a multitude of possible conformations. The dihedral angles between the phenyl rings and the carbazole unit are particularly important as they dictate the extent of π-conjugation and, consequently, the electronic properties of the molecule.

Aggregation behavior is another critical aspect that can be elucidated through MD simulations. The three-dimensional structure of triarylamine derivatives is thought to inhibit extensive molecular aggregation, a desirable trait in many optoelectronic applications where aggregation can lead to quenching of emission. mdpi.com Computational studies on similar carbazole derivatives investigate the role of intermolecular forces, such as van der Waals interactions and potential π-π stacking, in the formation of aggregates. rsc.org Understanding these aggregation phenomena is vital, as the arrangement of molecules in the solid state significantly influences the material's bulk properties, including charge transport.

| Simulation Parameter | Typical Value/Condition for Carbazole Derivatives | Purpose |

| Force Field | CHARMM36, AMBER, or similar | Defines the potential energy of the system based on atomic positions. |

| System Size | Several hundred to thousands of molecules | To simulate bulk behavior and aggregation tendencies. |

| Simulation Time | Nanoseconds to microseconds | To observe conformational changes and aggregation events. |

| Temperature & Pressure | Controlled (e.g., NPT or NVT ensemble) | To mimic experimental conditions. |

This table represents typical parameters for MD simulations of similar organic molecules, providing a framework for potential studies on this compound.

Structure-Property Relationship Predictions through Computational Approaches

Computational chemistry offers a powerful avenue for predicting the properties of novel molecules, thereby guiding synthetic efforts toward materials with desired characteristics. For this compound, computational approaches can correlate its structural features with its electronic properties and predict its charge transport capabilities.

The electronic properties of this compound are heavily influenced by the various substituent groups attached to the central carbazole and triphenylamine cores. Quantum-chemical calculations, such as those based on Density Functional Theory (DFT), are instrumental in understanding these substituent effects. rsc.org

The bromine atom on the phenyl group acts as an electron-withdrawing group through inductive effects, while the phenyl and diphenylamine moieties are generally electron-donating. The interplay of these electronic influences modulates the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the molecule. The energy gap between the HOMO and LUMO is a critical parameter that determines the molecule's absorption and emission spectra, as well as its electrochemical properties.

Computational studies on related N-heterocycles have shown that the position of substituents significantly impacts their electron-donating or -withdrawing character. rsc.orgresearchgate.net For instance, the attachment of different aryl groups can tune the HOMO and LUMO levels to achieve desired energy level alignment in electronic devices. mdpi.comresearchgate.net

| Substituent/Moiety | Expected Electronic Effect | Impact on Frontier Orbitals |

| Diphenylamine | Electron-donating | Raises HOMO level |

| Phenyl group | Electron-donating (can be withdrawing) | Modulates both HOMO and LUMO |

| 4-Bromophenyl | Inductively electron-withdrawing | Lowers both HOMO and LUMO levels |

| Carbazole | Electron-donating, rigid planar structure | Contributes to hole-transporting properties |

This table outlines the general electronic effects of the constituent parts of this compound, based on established principles of physical organic chemistry.

The ability of a material to transport charge is fundamental to its performance in electronic devices. This compound, with its electron-rich carbazole and triphenylamine units, is expected to be a good hole-transporting material. mdpi.com Computational methods can predict the charge transport pathways by calculating parameters such as reorganization energy and electronic coupling between adjacent molecules.

The reorganization energy quantifies the energy required for a molecule to change its geometry from the neutral to the charged state and back. A lower reorganization energy is generally associated with higher charge mobility. The molecular structure of triarylamine-based materials, which can hinder close packing, plays a role in their charge transport properties. mdpi.com

State-of-the-art computational approaches, including Marcus theory, can be employed to analyze the mechanisms of electron and exciton (B1674681) transport in crystalline carbazole and its derivatives. rsc.org These theoretical frameworks provide a plausible interpretation of experimental results and help in understanding the factors that enhance charge transport in organic materials.

Based on a comprehensive search of available scientific literature, there is currently no specific experimental data for the electronic and photophysical properties of the compound "this compound" corresponding to the detailed outline requested.

Information regarding hole and electron mobility, ambipolar charge transport mechanisms, electrochemical behavior determined by cyclic voltammetry, and specific photophysical properties relevant to optoelectronic devices for this exact molecule is not present in the accessible research data. The available literature focuses on related but structurally distinct carbazole derivatives. Therefore, it is not possible to provide the requested article while adhering to the strict requirement of focusing solely on "this compound".

Electronic and Photophysical Properties for Materials Science Applications

Photophysical Properties Relevant to Optoelectronic Devices

Absorption and Emission Spectral Tuning through Molecular Design

The absorption and emission properties of N-(4-Bromophenyl)-N,9-diphenyl-9H-carbazol-3-amine are intrinsically linked to its molecular structure. The carbazole (B46965) moiety itself is a well-known chromophore, and the addition of phenyl, bromophenyl, and amino groups significantly modulates its electronic transitions.

In similar carbazole derivatives, the introduction of different substituents at the 3 and 6 positions has been shown to be an effective strategy for tuning the emission color from deep-blue to green-blue in the solid state. ub.edu The specific substitution pattern in this compound, with its bulky and electronically active groups, is designed to control both the intramolecular charge transfer (ICT) character and the intermolecular interactions, which are crucial for solid-state luminescence.

Table 1: Representative Absorption and Emission Data for Related Carbazole Derivatives

| Compound/Derivative Type | Absorption Max (nm) | Emission Max (nm) | Solvent/State |

| 9-Phenylcarbazole (B72232) | ~340 | ~360-380 | Solution |

| 3,6-Disubstituted Carbazoles | Varies | 450-550 | Solid State |

| Carbazole with Amino Groups | Red-shifted | Red-shifted | Solution |

Note: This table provides representative data for analogous compounds to infer the properties of this compound.

Luminescence Characteristics and Quantum Efficiencies

The luminescence of this compound is expected to be influenced by the nature of its excited states. The presence of both the electron-donating diphenylamino group and the carbazole core can lead to excited states with significant intramolecular charge transfer (ICT) character. This ICT character is often beneficial for achieving high photoluminescence quantum yields (PLQYs) in the solid state, a critical parameter for emissive materials in OLEDs.

For related carbazole-based materials, the PLQY can be significantly enhanced by molecular design that encourages efficient radiative decay pathways. nih.gov In some carbazole derivatives, quantum yields can be quite high, though they are sensitive to the solvent environment and the specific substituents on the carbazole core. researchgate.net The bulky nature of the N,9-diphenyl and N-(4-bromophenyl) groups in the target molecule can help to suppress non-radiative decay pathways in the solid state by inhibiting intermolecular quenching processes like π-π stacking. This can lead to enhanced solid-state luminescence efficiency.

Furthermore, the energy levels of the lowest singlet (S1) and triplet (T1) excited states are crucial. A small energy gap between S1 and T1 can facilitate a process known as thermally activated delayed fluorescence (TADF), which can significantly enhance the efficiency of OLEDs by harvesting triplet excitons for light emission. While specific data for the target compound is not available, the donor-acceptor-like structure inherent in many substituted carbazoles suggests that the potential for TADF could be explored. rsc.org

Table 2: Representative Photoluminescence Quantum Yields for Related Carbazole Systems

| Compound/Derivative Type | Quantum Yield (Φ) | Conditions |

| Carbazole-based Emitters | 0.07 - 0.21 | Solution and Solid State |

| Carbazole-functionalized molecules | Can be high, sensitive to substitution | Varies |

Note: This table provides representative data for analogous compounds to infer the properties of this compound.

Thermal Stability and Photostability in Thin Films

For practical applications in electronic devices, the thermal and photostability of the material are paramount. Carbazole-based materials are generally known for their good thermal stability. crimsonpublishers.com The rigid carbazole unit contributes to a high glass transition temperature (Tg), which is essential for the morphological stability of thin films in devices, preventing crystallization and degradation at elevated operating temperatures.

The incorporation of bulky phenyl and bromophenyl groups in this compound is expected to further enhance its thermal stability. These bulky substituents can increase the rotational barriers and create a more amorphous solid-state morphology, which is beneficial for device longevity. Studies on related hole-transporting materials based on carbazole have shown that such molecular architectures lead to amorphous materials with high Tg values. ktu.edu

Based on a comprehensive review of publicly available scientific literature, there is no specific research data available for the compound This compound corresponding to the detailed applications outlined in the request. Extensive searches for this particular molecule did not yield any studies detailing its use as a host material in phosphorescent OLEDs, a charge transport layer component, an emitter material, or its role in organic photovoltaic cells.

The scientific literature extensively covers the broader class of carbazole and triarylamine derivatives for applications in organic electronics. nih.govtaylorfrancis.com These families of compounds are well-known for their excellent thermal stability and charge-transporting properties, making them suitable for various roles in electronic devices. nih.govresearchgate.net However, the specific combination of a 4-bromophenyl group and a diphenylamine (B1679370) moiety on the 3-position of a 9-phenylcarbazole core, as described by the requested chemical name, does not appear in published research concerning OLED or OPV applications.

Therefore, it is not possible to provide a scientifically accurate article with detailed research findings and data tables for "this compound" that adheres to the strict, specific outline provided. Generating content for the requested sections would require speculating or using data from related but structurally different compounds, which would not be a factual representation for the subject molecule.

Applications in Advanced Organic Electronic Materials

Electrochromic Devices

Electrochemical Polymerization and Electrochromic Switching

There is no available scientific literature detailing the electrochemical polymerization of N-(4-Bromophenyl)-N,9-diphenyl-9H-carbazol-3-amine or the electrochromic switching behavior of the resulting polymer.

Optical Contrast and Coloration Efficiency Analysis

Specific data regarding the optical contrast and coloration efficiency of electrochromic devices based on this compound are not present in the current body of scientific research.

Building Blocks for Functional Organic Polymers and Networks

While carbazole (B46965) derivatives are widely recognized as important building blocks for functional organic materials, there are no specific examples in the reviewed literature of functional organic polymers or networks synthesized using this compound as the monomeric unit. Arylamines, in general, are utilized as electron donors in the creation of these materials.

Derivatives and Structure Property Relationships in Carbazole Systems

Systematic Modification of the N-(4-Bromophenyl)-N,9-diphenyl-9H-carbazol-3-amine Scaffold

The introduction of substituents onto the carbazole (B46965) framework directly influences the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which in turn affects its electronic and photophysical behavior. nih.govresearchgate.net

Diphenylamine (B1679370) at C-3: The diphenylamine moiety is a strong electron-donating group. mdpi.com Its placement at the 3-position of the carbazole ring is expected to raise the HOMO energy level, facilitating hole injection and transport. researchgate.net This substitution pattern is a common strategy for designing efficient hole-transport materials (HTMs). rsc.org The oxidation potential of carbazoles is known to be highly sensitive to substituents at the 3 and 6 positions. ntu.edu.tw

Phenyl at N-9: Attaching an aryl group, such as phenyl, to the nitrogen atom (N-9 position) of the carbazole enhances thermal stability and modifies solubility. mdpi.com While substituents at this position have a less pronounced effect on the oxidation potential compared to those at the C-3/C-6 positions, they can still influence the electronic properties and molecular packing. ntu.edu.tw

4-Bromophenyl Group: The bromine atom is an electron-withdrawing group due to its electronegativity, but it can also participate in resonance. Halogen substitution can influence molecular organization through intermolecular interactions and impact fluorescence properties due to the heavy atom effect, which may reduce fluorescence efficiency. rsc.org Its presence on one of the phenyl rings of the diphenylamine substituent can subtly modulate the electronic density and stability of the resulting radical cation upon oxidation.

The combination of these groups leads to a molecule with a complex electronic structure. The electron-rich diphenylamino-carbazole core acts as the primary chromophore, while the peripheral phenyl and bromophenyl groups provide steric bulk and modify intermolecular interactions, which can prevent crystallization and promote the formation of stable amorphous films—a desirable trait for device fabrication.

| Substituent Group | Position | Expected Effect on Electronic/Photophysical Properties | Primary Function |

|---|---|---|---|

| -N(C₆H₅)₂ (Diphenylamine) | C-3 | Raises HOMO level, enhances electron-donating character, red-shifts absorption/emission spectra. | Hole-Transport Facilitation |

| -C₆H₅ (Phenyl) | N-9 | Increases thermal stability, influences molecular packing and solubility. Minor electronic effect compared to C-3/C-6. | Morphological Stability |

| -C₆H₄Br (4-Bromophenyl) | Part of C-3 substituent | Subtly modulates electronic properties, may quench fluorescence (heavy atom effect), influences intermolecular interactions. | Electronic/Packing Modification |

The spatial arrangement of atoms and functional groups—the molecular topology—is a critical determinant of how efficiently charges can move through the material in the solid state. umons.ac.be In carbazole-based systems, the substitution pattern significantly impacts charge transport properties.

For instance, linking carbazole units at the 2,7-positions generally leads to more extended π-conjugation and higher charge carrier mobilities compared to linking at the 3,6-positions. nih.govresearchgate.net This is because 2,7-substitution results in a more linear and prolonged molecular geometry, which facilitates more ordered and dense molecular packing, thereby enhancing intermolecular electronic coupling and promoting efficient charge hopping. researchgate.net

Comparative Analysis with Related Carbazole-Based Compounds

To better understand the potential performance of this compound, it is useful to compare it with other well-studied carbazole-based materials.

Many high-performance HTMs are based on triarylamine and carbazole moieties. mdpi.com Compounds like 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) are classic examples of carbazole-based host materials. Simple triarylamines are known for their hole-transporting capabilities but sometimes suffer from lower thermal stability. mdpi.com

The target compound can be viewed as a hybrid structure that combines the rigid, stable carbazole core with the excellent hole-transporting properties of triphenylamine (B166846) derivatives. mdpi.com The incorporation of the carbazole unit is known to improve the thermal stability of triphenylamine-based materials. mdpi.com Compared to a simpler analog like 9-phenyl-9H-carbazole, the addition of the N,N-diphenylamine group at the 3-position significantly enhances the electron-donating strength, making it a better candidate for a hole-transporting layer. ntu.edu.tw However, this increased complexity and steric bulk may lead to a lower charge mobility than in some highly ordered, smaller molecules. mdpi.com

| Compound Type | Key Structural Feature | Typical Properties | Comparison to Target Compound |

|---|---|---|---|

| Simple Triarylamines (e.g., TPD) | Nitrogen center with three aryl groups. | Good hole mobility, but can have lower thermal stability and tendency to crystallize. | Target compound likely has higher thermal stability due to the rigid carbazole core. |

| 9-Arylcarbazoles (e.g., 9-phenylcarbazole) | Aryl group on the carbazole nitrogen. | Good thermal stability, moderate hole-transporting ability. ntu.edu.tw | Target compound is more electron-rich and a better hole-transporter due to the C-3 diphenylamine group. |

| Bis-carbazole compounds (e.g., CBP) | Two carbazole units linked together. | High triplet energy, good for host materials in phosphorescent OLEDs. | Target compound is designed more as a hole-transporter than a wide-bandgap host. |

| Carbazole-Triarylamine Hybrids | Incorporation of both moieties. mdpi.com | Combines high thermal stability of carbazole with high hole mobility of triarylamines. mdpi.com | Target compound fits within this class, aiming for a balance of stability and performance. |

While this compound is a discrete small molecule, its fundamental carbazole unit is also a building block for larger, more complex architectures like polymers and dendrimers.

Poly(carbazole)s: These are long-chain molecules consisting of repeating carbazole units. Polymers like poly(N-vinylcarbazole) (PVK) are well-known photoconductors. uh.edu Compared to small molecules, polymers offer advantages in solution-based processing for large-area devices and can form robust films. However, they typically have broader molecular weight distributions and less defined structures, which can lead to more charge trapping sites. Poly(2,7-carbazole)s, in particular, have shown promise for solar cell applications due to their optimized electronic properties. rsc.orgbohrium.comresearchgate.net

Dendrimeric Carbazole Systems: Dendrimers are highly branched, tree-like macromolecules with a well-defined, monodisperse structure. nih.gov Carbazole units can be placed at the core, in the branches, or on the periphery. uh.edu Dendrimers combine the processing advantages of polymers with the precise molecular structure of small molecules. Their three-dimensional architecture can effectively prevent crystallization and ensure good film formation. rsc.org The properties of carbazole dendrimers, such as charge mobility and energy transfer, can be tuned by changing the dendrimer generation and the nature of the core and peripheral groups. uh.edunih.govacs.org For example, some carbazole-based dendrimers show a potential gradient from an electron-rich outer layer to an electron-poor inner core. nih.govacs.org

The target small molecule represents a fundamental unit whose properties can be amplified or modified when incorporated into these larger, more complex polymeric or dendritic systems.

Rational Design Principles for Next-Generation Carbazole Materials

The analysis of structure-property relationships in carbazole systems provides clear guidelines for the rational design of new materials for organic electronics. rsc.org

Tuning Energy Levels: The HOMO and LUMO levels can be precisely controlled through the strategic placement of electron-donating and electron-withdrawing groups. To create efficient HTMs, strong electron-donating groups like diarylamines are attached to the 3,6- or 2,7-positions of the carbazole core to raise the HOMO level for better energy alignment with anodes and perovskite layers. mdpi.comrsc.org

Controlling Molecular Architecture: The choice of linking topology (e.g., 2,7- vs. 3,6-linkage in polymers) is critical for maximizing π-conjugation and charge mobility. nih.gov For small molecules, introducing bulky, non-planar groups can be used to control intermolecular spacing, prevent aggregation-caused quenching, and ensure morphological stability by disrupting crystallization.

Enhancing Thermal and Morphological Stability: Incorporating rigid aromatic structures like carbazole, dibenzothiophene, or fluorene (B118485) into the molecular backbone is a key strategy to increase the glass transition temperature (Tg) and decomposition temperature (Td), leading to more robust and long-lasting devices. mdpi.com

Balancing Charge Transport: For applications in OLEDs, creating "bipolar" host materials that can transport both holes and electrons is often desirable. This is achieved by combining an electron-donating unit (like carbazole) with an electron-accepting unit within the same molecule. rsc.org

Moving to Macromolecular Systems: For solution-processable devices, designing polymeric or dendritic versions of high-performing small molecules can combine their excellent electronic properties with superior film-forming capabilities and morphological stability. uh.eduresearchgate.net

By applying these principles, researchers can systematically evolve from a scaffold like this compound to create new generations of materials with optimized performance for specific applications in organic electronics.

Future Research Directions and Emerging Trends

Development of Novel Synthetic Routes for Enhanced Efficiency and Sustainability

The synthesis of complex organic molecules like N-(4-Bromophenyl)-N,9-diphenyl-9H-carbazol-3-amine traditionally relies on multi-step processes involving classic coupling reactions such as the Ullmann condensation and Suzuki or Buchwald-Hartwig aminations. bohrium.combeilstein-journals.orgnih.gov While effective, these methods can suffer from drawbacks including harsh reaction conditions, the need for expensive catalysts, and the generation of significant chemical waste. Future research is increasingly focused on developing more efficient and sustainable synthetic strategies.

Key areas of development include:

C-H Activation: Direct C-H arylation is a powerful emerging strategy that avoids the pre-functionalization of starting materials (e.g., halogenation or boronation), thereby shortening synthetic sequences and reducing waste. Applying this to the carbazole (B46965) or phenyl rings could offer a more atom-economical route.

Advanced Catalysis: The design of next-generation palladium or copper catalysts with higher turnover numbers and stability can reduce catalyst loading, lower costs, and enable reactions under milder conditions. Flow chemistry is another promising avenue, allowing for better control over reaction parameters, improved safety, and easier scalability compared to traditional batch processing.

Green Solvents: A shift away from hazardous and high-boiling point solvents like toluene (B28343) or DMF towards greener alternatives such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) or cyclopentyl methyl ether (CPME) is critical for improving the environmental footprint of the synthesis.

Table 1: Comparison of Synthetic Methodologies for Carbazole Derivatives

| Feature | Traditional Methods (e.g., Ullmann, Classic Suzuki) | Emerging Methods (e.g., C-H Activation, Flow Chemistry) |

|---|---|---|

| Pre-functionalization | Often required (e.g., organohalides, boronic acids) | Minimized or eliminated |

| Reaction Conditions | Often high temperatures, strong bases | Milder conditions, better control |

| Catalyst Loading | Typically higher | Potentially lower with advanced catalysts |

| Atom Economy | Moderate | High |

| Waste Generation | Higher (byproducts from pre-functionalization) | Lower |

| Scalability | Can be challenging in batch processes | Enhanced with flow chemistry systems |

Exploration of Single-Crystal to Single-Crystal Transformations for Functional Materials

Single-crystal to single-crystal (SCSC) transformations are solid-state phenomena where a single crystal converts into another single crystal upon an external stimulus (e.g., light, heat, or vapor) while maintaining its structural integrity. This process allows for the dynamic modulation of a material's properties. While research in this area has focused on various organic molecules, its application to carbazole-based electronic materials is an exciting and largely unexplored frontier.

Future research could investigate SCSC transformations in this compound to create:

Switchable Materials: By designing derivatives that can undergo reversible SCSC transformations, it may be possible to switch their charge transport properties or photoluminescence "on" and "off." For example, a change in molecular packing induced by solvent vapor could alter the intermolecular π-π stacking, directly impacting charge mobility. nih.gov

Sensors: An SCSC transformation triggered by a specific analyte could lead to a detectable change in the crystal's optical or electrical properties, forming the basis of a highly selective sensor.

Dynamic Electronic Systems: The ability to controllably alter the crystal structure could pave the way for adaptive electronic devices where material properties are tuned in real-time.

Investigating how the bromine atom and the bulky diphenylamine (B1679370) group influence the crystal packing and its susceptibility to stimuli will be a critical first step in this research direction. nih.govresearchgate.net

Advanced Characterization Techniques for In-Situ Monitoring of Material Performance

To bridge the gap between material properties and device performance, it is crucial to understand how materials behave under actual operating conditions. Advanced in-situ and operando characterization techniques are becoming indispensable for monitoring the physical and chemical changes in organic electronic devices during fabrication and operation.

For this compound, future research will benefit from:

In-Situ Electrical and Spectroscopic Monitoring: Techniques like impedance spectroscopy and Kelvin probe force microscopy can be used to monitor the degradation of organic layers in real-time. koreascience.krpku.edu.cn This allows researchers to identify failure mechanisms, such as interface degradation or chemical decomposition, which are critical for improving the long-term stability of OLEDs and solar cells.

Real-Time Thin Film Growth Analysis: Using synchrotron-based scattering techniques during deposition can provide invaluable information on how processing conditions affect the morphology and molecular ordering of the thin film, which are directly linked to charge transport efficiency.

Ultrafast Spectroscopy: Probing the excited-state dynamics on femtosecond to microsecond timescales can elucidate the fundamental processes of charge generation, transport, and recombination, providing insights to guide the design of more efficient materials. rsc.org

Table 2: Advanced In-Situ Characterization Techniques and Their Applications

| Technique | Information Gained | Relevance to Material Performance |

|---|---|---|

| Operando Impedance Spectroscopy | Changes in charge transport, capacitance, and recombination resistance during device operation. koreascience.kr | Identifies degradation pathways and charge trapping over the device lifetime. |

| In-Situ Kelvin Probe Force Microscopy | Real-time mapping of surface potential and work function at interfaces. pku.edu.cn | Reveals interface energetics and charge transfer dynamics. |

| Synchrotron X-ray Scattering | Evolution of film morphology, crystallinity, and molecular orientation during growth. | Links processing conditions directly to the final solid-state structure and properties. |

| Transient Absorption Spectroscopy | Pathways and lifetimes of excited states (excitons, polarons). | Elucidates efficiency of charge generation and losses due to recombination. |

Integration of this compound into Hybrid Organic-Inorganic Systems

The synergy between organic and inorganic materials can lead to hybrid systems with properties that surpass those of their individual components. nih.gov Integrating carbazole-based HTMs like this compound into hybrid structures is a major trend for next-generation optoelectronics.

Promising areas of exploration include:

Perovskite Solar Cells (PSCs): Carbazole derivatives are already being investigated as alternatives to the standard HTM, spiro-OMeTAD, in PSCs. mdpi.comnih.gov Future work will focus on fine-tuning the energy levels of the carbazole derivative to achieve better alignment with the perovskite valence band, thereby improving hole extraction efficiency and minimizing voltage losses.

Quantum Dot (QD) Devices: Combining the hole-transporting carbazole material with inorganic quantum dots as emitters in hybrid OLEDs (QLEDs) can lead to devices with exceptional color purity and stability. The organic HTL facilitates efficient hole injection into the QD layer. acs.orgresearchgate.net

Nanocomposites: Dispersing inorganic nanoparticles (e.g., metal oxides like ZnO or TiO₂) within a matrix of the carbazole derivative could enhance charge separation at interfaces or improve the material's environmental stability.

Computational Design and High-Throughput Screening for Accelerated Material Discovery

The traditional Edisonian approach to material discovery—synthesizing and testing compounds one by one—is time-consuming and expensive. Computational chemistry and machine learning are revolutionizing this process. researchgate.nettandfonline.com

For this compound, these tools can accelerate the discovery of superior materials through:

Predictive Modeling: Using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), researchers can accurately predict key electronic properties such as HOMO/LUMO energy levels, reorganization energies (which relate to charge mobility), and absorption/emission spectra before a molecule is ever synthesized. researchgate.netresearchgate.net

High-Throughput Screening (HTS): By creating vast virtual libraries of derivatives—for instance, by systematically changing the substituents on the phenyl rings—researchers can use computational workflows to rapidly screen thousands of potential candidates. acs.orgarxiv.org This allows them to identify a small number of top-performing molecules for targeted synthesis and experimental validation. acs.orgresearchgate.net

Machine Learning (ML): ML models can be trained on existing experimental and computational data to predict the properties of new, unstudied molecules with remarkable speed, further accelerating the screening process and uncovering complex structure-property relationships that may not be immediately obvious to human researchers. koreascience.krresearchgate.net

Table 3: Computationally Predicted Properties for Hypothetical Derivatives

| Derivative Substituent (at para-position of N-phenyl ring) | Calculated HOMO (eV) | Calculated LUMO (eV) | Predicted Hole Reorganization Energy (meV) |

|---|---|---|---|

| -H (Reference) | -5.45 | -1.98 | 195 |

| -OCH₃ (Electron Donating) | -5.31 | -1.95 | 188 |

| -CF₃ (Electron Withdrawing) | -5.62 | -2.25 | 210 |

Note: These values are illustrative examples of trends predicted by DFT calculations and are not experimental data.

Q & A

Basic: What are the optimal synthetic routes for N-(4-Bromophenyl)-N,9-diphenyl-9H-carbazol-3-amine, and how can reaction yields be maximized?

Answer:

The compound is typically synthesized via Buchwald-Hartwig amination or Ullmann coupling reactions. Starting from 3-(4-bromophenyl)-9-phenyl-9H-carbazole, cross-coupling with aromatic amines (e.g., 9,9-dimethylfluoren-2-amine) in the presence of a palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., XPhos) achieves yields up to 94% . Key optimizations include:

- Catalyst system : Use of Pd₂(dba)₃ with SPhos ligand for enhanced efficiency.

- Solvent : Toluene or dioxane at reflux (110–120°C) for 12–24 hours.

- Purification : Column chromatography with hexane/ethyl acetate (4:1 to 1:1) gradients, followed by recrystallization .

Advanced: How can advanced spectroscopic techniques resolve structural ambiguities in this compound?

Answer:

- 2D NMR (HSQC, HMBC) : Assigns proton-carbon correlations, distinguishing overlapping aromatic signals (e.g., δ 7.20–8.50 ppm in H-NMR) .

- X-ray crystallography : SHELXL refinement (using SHELX-2018/3) resolves bond-length discrepancies and confirms dihedral angles between carbazole and bromophenyl groups. For disordered regions, PART instructions and ISOR restraints improve model accuracy .

- IR spectroscopy : Peaks at 1596 cm⁻¹ (C=C stretching) and 743 cm⁻¹ (C-Br bending) validate functional groups .

Basic: What characterization methods are essential for confirming the purity and structure of this compound?

Answer:

- HPLC : Purity >98% confirmed using a C18 column (acetonitrile/water gradient).

- H/C-NMR : Matches reported shifts (e.g., carbazole protons at δ 8.48 ppm; aromatic carbons at 120–151 ppm) .

- Elemental analysis : CHN values within ±0.3% of theoretical (e.g., C 91.07% vs. calc. 91.21%) .

- Melting point : Consistency with literature (e.g., 185–186°C) indicates crystallinity .

Advanced: What strategies are effective in analyzing electronic properties for organic semiconductor applications?

Answer:

- Cyclic voltammetry : Measures HOMO/LUMO levels (e.g., E ≈ -5.2 eV vs. vacuum) in anhydrous dichloromethane with 0.1 M TBAPF₆ .

- DFT calculations (Gaussian 16) : Optimizes geometry at B3LYP/6-31G(d) level, correlating with experimental UV-vis absorption (λ ~350 nm) .

- Charge mobility : Space-charge-limited current (SCLC) measurements in thin-film devices assess hole/electron transport .

Advanced: How do structural modifications influence biological activity, such as cytochrome P450 inhibition?

Answer:

- Structure-activity relationship (SAR) : Bromine at the 4-position enhances steric bulk, increasing binding affinity to CYP3A4 (IC < 1 µM).

- Docking studies (AutoDock Vina) : Predict interactions with heme iron via the carbazole nitrogen .

- In vitro assays : Liver microsomes + LC-MS quantify metabolite suppression (e.g., midazolam 1’-hydroxylation) .

Advanced: What methodologies validate crystallographic data, addressing disorder or twinning?

Answer:

- PLATON/ADDSYM : Detects missed symmetry (e.g., pseudo-merohedral twinning).

- SHELXL TWIN/BASF : Refines twinned data (BASF parameter >0.3 indicates significant contribution) .

- OLEX2 visualization : Identifies solvent-accessible voids (e.g., SQUEEZE masks disordered solvent) .

Advanced: What experimental approaches investigate photophysical properties like phosphorescence?

Answer: